molecular formula C13H21F3N2O3 B1531089 tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate CAS No. 1240528-25-9

tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate

Cat. No.: B1531089
CAS No.: 1240528-25-9
M. Wt: 310.31 g/mol
InChI Key: WWQJUODPUOCRIB-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 1240528-25-9 . It has a molecular weight of 310.32 . The IUPAC name for this compound is tert-butyl 1-(3,3,3-trifluoropropanoyl)-4-piperidinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21F3N2O3/c1-12(2,3)21-11(20)17-9-4-6-18(7-5-9)10(19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Structure and Properties

The compound tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate is an example of an all-cis trisubstituted pyrrolidin-2-one, demonstrating significant chemical properties due to its complex structure. The absolute configurations of the C atoms in its structure have been extensively studied, revealing the presence of intramolecular hydrogen bonds that influence its chemical behavior and potential applications in medicinal chemistry (Weber et al., 1995).

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the construction of 4-trifluoromethyl-2-quinolinones, a class of compounds with potential applications in drug development. The ability to bear additional substituents at any available position makes it a versatile intermediate in synthetic organic chemistry (Leroux et al., 2006).

Transformations and Reactions

Significant research has focused on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's potential in the selective modification of amino groups in complex organic molecules. This has opened new pathways for synthesizing a wide range of N-ester type compounds under mild conditions, offering practical applications in pharmaceutical synthesis (Sakaitani & Ohfune, 1990).

Role in Photoredox Catalysis

The compound has also been explored in photoredox catalysis, particularly in amination reactions involving o-hydroxyarylenaminones. This research underscores its utility in generating 3-aminochromones under mild conditions, further broadening its application in the synthesis of diverse amino pyrimidines. Such advancements highlight the compound's potential in facilitating new synthetic methodologies (Wang et al., 2022).

Intermediate for Anticancer Drugs

Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound , has been identified as an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available precursors through a series of reactions including nucleophilic substitution and oxidation demonstrates its significance in the development of novel therapeutics (Zhang et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O3/c1-12(2,3)21-11(20)17-9-4-6-18(7-5-9)10(19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJUODPUOCRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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